N-[4-(Trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-(Trifluoromethyl)phenyl]acetamide, with the chemical formula C9H8F3NO, is a compound that falls under the category of acetamides. It is also known by other names, including 4-(Trifluoromethyl)acetanilide and N-(4-(Trifluoromethyl)phenyl)acetamide. The molecular weight of this compound is approximately 203.16 g/mol .
Synthesis Analysis
The synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide involves the reaction of an appropriate precursor with trifluoroacetic anhydride or trifluoroacetic acid. The trifluoromethyl group is introduced to the phenyl ring, resulting in the formation of the desired compound. Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N-[4-(Trifluoromethyl)phenyl]acetamide consists of a phenyl ring with a trifluoromethyl group attached to the fourth position. The acetamide functional group is linked to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
N-[4-(Trifluoromethyl)phenyl]acetamide may participate in various chemical reactions, including amidation, hydrolysis, and substitution reactions. Its reactivity depends on the functional groups present and the reaction conditions. Further investigation into specific reactions involving this compound is warranted .
Physical And Chemical Properties Analysis
Scientific Research Applications
Electronic and Biological Interactions
Structural and Electronic Properties : N-[4-(Ethylsulfamoyl)phenyl]acetamide, a related compound, was studied for its structural parameter, electron behavior, and wave function. Its properties were investigated in different solvents, providing insights into the reactivity of the compound (Bharathy et al., 2021).
Molecular Docking Analysis : This compound was also subjected to molecular docking studies to explore its potential fungal and cancer activities. Such studies are crucial for understanding how these compounds interact with biological targets (Bharathy et al., 2021).
Vibrational and Computational Analysis
- Conformational Study : Another related compound, N-(2-(trifluoromethyl)phenyl)acetamide, was analyzed for its molecular structure properties using vibrational and computational methods. This kind of study aids in understanding the chemical and physical properties of such compounds (Aayisha et al., 2019).
properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHFECLWHHELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188459 | |
Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Trifluoromethyl)phenyl]acetamide | |
CAS RN |
349-97-3 | |
Record name | N-[4-(Trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 349-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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